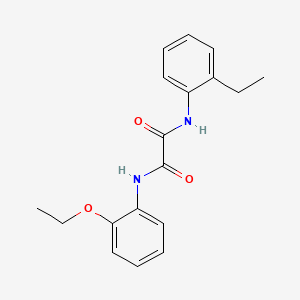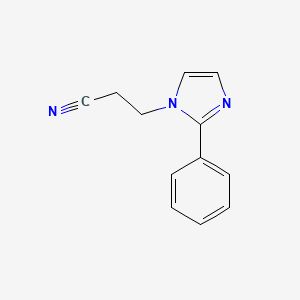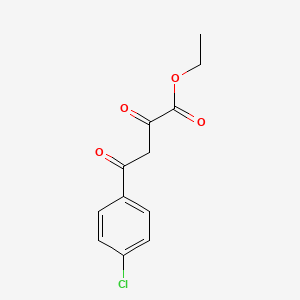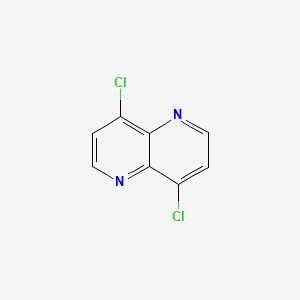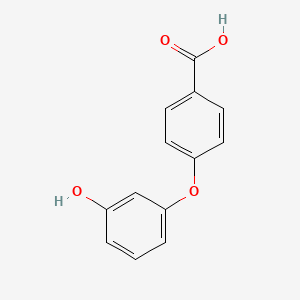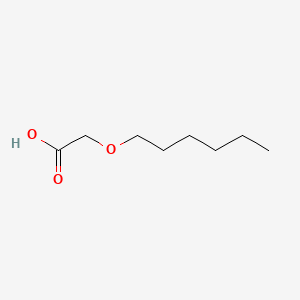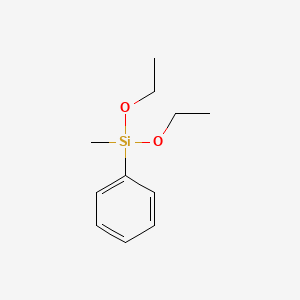
Methylphenyldiethoxysilan
Übersicht
Beschreibung
It is a colorless to almost colorless clear liquid with a molecular weight of 210.34 g/mol . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Methylphenyldiethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Wirkmechanismus
Target of Action
Methylphenyldiethoxysilane, also known as Diethoxy(methyl)phenylsilane, is primarily used in the production of silicone polymers and as a surface treatment agent . .
Result of Action
Given its use in the production of silicone polymers and as a surface treatment agent, it may influence the physical properties of materials, such as their flexibility, durability, and resistance to environmental conditions . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds . Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and effectiveness of Methylphenyldiethoxysilane.
Biochemische Analyse
Biochemical Properties
Diethoxy(methyl)phenylsilane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the synthesis of other organosilicon compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with hydroxyl groups on proteins and enzymes, leading to the formation of stable siloxane bonds. This interaction can alter the activity and stability of the biomolecules, making diethoxy(methyl)phenylsilane a valuable tool in biochemical research .
Cellular Effects
Diethoxy(methyl)phenylsilane has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and phosphatases, leading to changes in cell signaling. Additionally, diethoxy(methyl)phenylsilane can alter the expression of specific genes involved in cellular metabolism, thereby impacting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of diethoxy(methyl)phenylsilane involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For instance, diethoxy(methyl)phenylsilane can inhibit the activity of certain proteases by forming stable siloxane bonds with their active sites. This inhibition can result in changes in cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethoxy(methyl)phenylsilane can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to moisture. Long-term studies have shown that diethoxy(methyl)phenylsilane can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of diethoxy(methyl)phenylsilane vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the stability and activity of certain enzymes. At high doses, diethoxy(methyl)phenylsilane can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
Diethoxy(methyl)phenylsilane is involved in various metabolic pathways. It can interact with enzymes and cofactors involved in the synthesis and degradation of organosilicon compounds. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with other biomolecules. These interactions can affect metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, diethoxy(methyl)phenylsilane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, diethoxy(methyl)phenylsilane can accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s overall effects on cellular function .
Subcellular Localization
Diethoxy(methyl)phenylsilane exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, diethoxy(methyl)phenylsilane can localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes. Understanding the subcellular localization of diethoxy(methyl)phenylsilane is essential for elucidating its role in cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylphenyldiethoxysilane can be synthesized through the reaction of phenylmagnesium bromide with diethoxymethylsilane. The reaction is typically carried out in an inert atmosphere to prevent moisture from affecting the reaction. The reaction conditions include maintaining a temperature of around 0°C to 25°C and using anhydrous solvents to ensure the purity of the product .
Industrial Production Methods
In industrial settings, diethoxy(methyl)phenylsilane is produced using similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified through distillation to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
Methylphenyldiethoxysilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: Methylphenyldiethoxysilane can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triethoxyphenylsilane
- Trimethoxyphenylsilane
- Dimethoxydiphenylsilane
- Diethoxydimethylsilane
Uniqueness
Methylphenyldiethoxysilane is unique due to its combination of ethoxy and phenyl groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications compared to other similar compounds .
Eigenschaften
IUPAC Name |
diethoxy-methyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2Si/c1-4-12-14(3,13-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFGEHQPOWJJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870773 | |
| Record name | (Diethoxymethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775-56-4 | |
| Record name | (Diethoxymethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (diethoxymethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (diethoxymethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Diethoxymethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethoxymethylphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-cyanoethyl-(2-hydroxyethyl)amino)-4-methoxyphenyl]acetamide](/img/structure/B1581709.png)
